molecular formula C9H9ClN2O2 B6224237 6-amino-1H-indole-3-carboxylic acid hydrochloride CAS No. 2768327-15-5

6-amino-1H-indole-3-carboxylic acid hydrochloride

Cat. No.: B6224237
CAS No.: 2768327-15-5
M. Wt: 212.6
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Description

6-amino-1H-indole-3-carboxylic acid hydrochloride is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 6-amino-1H-indole-3-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of indole-3-carboxylic acid, which is then subjected to various reactions to introduce the amino group at the 6-position. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .

Industrial production methods for indole derivatives often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. For example, the use of L-proline, Amberlite, and other catalysts has been reported in the synthesis of indole derivatives .

Chemical Reactions Analysis

6-amino-1H-indole-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-amino-1H-indole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, indole derivatives have been shown to bind with high affinity to multiple receptors, such as serotonin receptors, and inhibit various enzymes involved in disease pathways . The exact mechanism depends on the specific application and the biological target being studied.

Properties

CAS No.

2768327-15-5

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.6

Purity

95

Origin of Product

United States

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